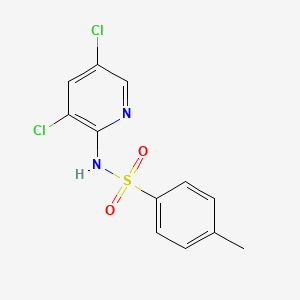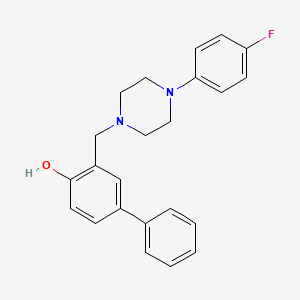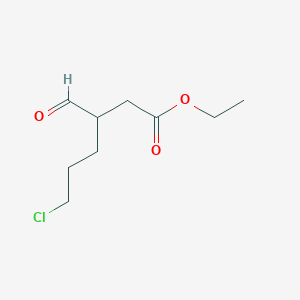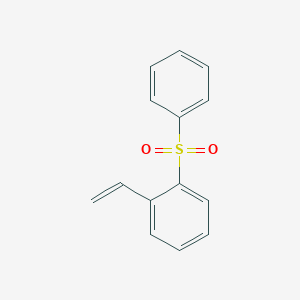![molecular formula C15H15Br2P B14319891 Phosphine, bis[(2-bromophenyl)methyl]methyl- CAS No. 104246-91-5](/img/structure/B14319891.png)
Phosphine, bis[(2-bromophenyl)methyl]methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, bis[(2-bromophenyl)methyl]methyl- is a tertiary phosphine compound characterized by the presence of two bromophenyl groups and a methyl group attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of phosphine, bis[(2-bromophenyl)methyl]methyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production methods for tertiary phosphines, including phosphine, bis[(2-bromophenyl)methyl]methyl-, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Phosphine, bis[(2-bromophenyl)methyl]methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The bromophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with various functional groups.
科学的研究の応用
Phosphine, bis[(2-bromophenyl)methyl]methyl- has several scientific research applications:
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of phosphine, bis[(2-bromophenyl)methyl]methyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
類似化合物との比較
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of bromophenyl groups.
Diphenylphosphine: Lacks the bromophenyl groups, making it less reactive in certain substitution reactions.
Uniqueness
Phosphine, bis[(2-bromophenyl)methyl]methyl- is unique due to the presence of bromophenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
104246-91-5 |
|---|---|
分子式 |
C15H15Br2P |
分子量 |
386.06 g/mol |
IUPAC名 |
bis[(2-bromophenyl)methyl]-methylphosphane |
InChI |
InChI=1S/C15H15Br2P/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |
InChIキー |
JMPLZSMQJQSBRK-UHFFFAOYSA-N |
正規SMILES |
CP(CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


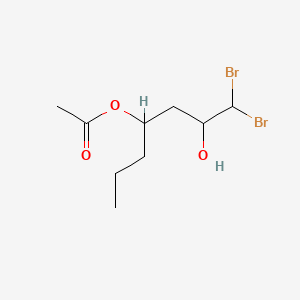
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
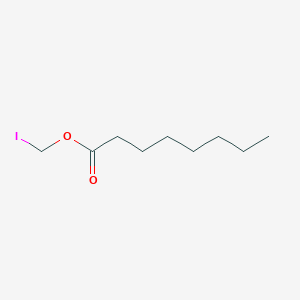
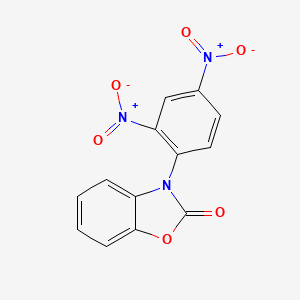


![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
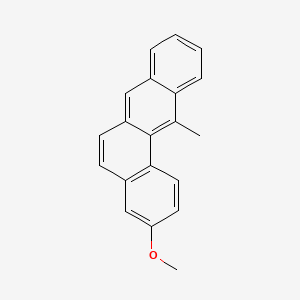
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
